molecular formula C21H21NO B14265902 3-Cyclopropyl-1,5-dimethyl-3,4-diphenyl-1,3-dihydro-2H-pyrrol-2-one CAS No. 136723-75-6

3-Cyclopropyl-1,5-dimethyl-3,4-diphenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B14265902
CAS No.: 136723-75-6
M. Wt: 303.4 g/mol
InChI Key: KZUNVDPVSNAJGX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,5-dimethyl-3,4-diphenyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone ring structure. This compound is notable for its unique combination of cyclopropyl, dimethyl, and diphenyl substituents, which contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,5-dimethyl-3,4-diphenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of cyclopropyl ketones with aromatic aldehydes, followed by cyclization using a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,5-dimethyl-3,4-diphenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-1,5-dimethyl-3,4-diphenyl-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,5-dimethyl-3,4-diphenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3,3-diphenyl-2-pyrrolidinone: This compound shares a similar pyrrolone structure but lacks the cyclopropyl group.

    1,3-Diphenyl-2-propene-1-one: Another related compound with a similar aromatic structure but different functional groups.

Uniqueness

3-Cyclopropyl-1,5-dimethyl-3,4-diphenyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. Its cyclopropyl group, in particular, adds to its structural rigidity and influences its interaction with biological targets.

Properties

CAS No.

136723-75-6

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

3-cyclopropyl-1,5-dimethyl-3,4-diphenylpyrrol-2-one

InChI

InChI=1S/C21H21NO/c1-15-19(16-9-5-3-6-10-16)21(18-13-14-18,20(23)22(15)2)17-11-7-4-8-12-17/h3-12,18H,13-14H2,1-2H3

InChI Key

KZUNVDPVSNAJGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1C)(C2CC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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